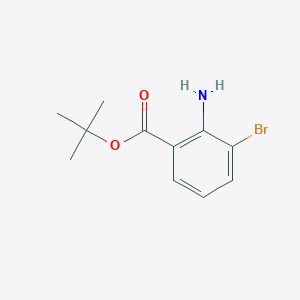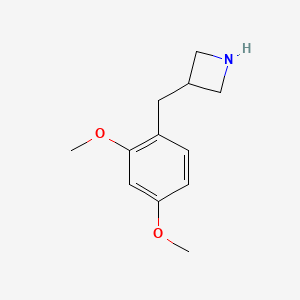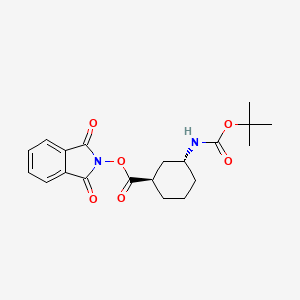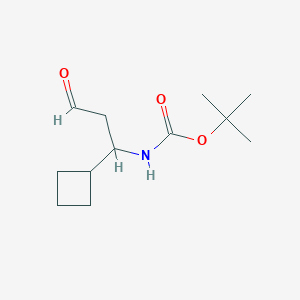
2-((4-Chlorothiophen-2-yl)oxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Chlorothiophen-2-yl)oxy)acetic acid is an organic compound with the molecular formula C6H5ClO3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chloro substituent at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorothiophen-2-yl)oxy)acetic acid typically involves the reaction of 4-chlorothiophene-2-ol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-chlorothiophene-2-ol attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include bases such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Chlorothiophen-2-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 2-((4-Thiophen-2-yl)oxy)acetic acid.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-((4-Chlorothiophen-2-yl)oxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((4-Chlorothiophen-2-yl)oxy)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((4-Bromothiophen-2-yl)oxy)acetic acid
- 2-((4-Methylthiophen-2-yl)oxy)acetic acid
- 2-((4-Nitrothiophen-2-yl)oxy)acetic acid
Uniqueness
2-((4-Chlorothiophen-2-yl)oxy)acetic acid is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. The chloro group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, the chloro substituent may enhance the compound’s antimicrobial and anticancer properties compared to its analogs.
Eigenschaften
Molekularformel |
C6H5ClO3S |
|---|---|
Molekulargewicht |
192.62 g/mol |
IUPAC-Name |
2-(4-chlorothiophen-2-yl)oxyacetic acid |
InChI |
InChI=1S/C6H5ClO3S/c7-4-1-6(11-3-4)10-2-5(8)9/h1,3H,2H2,(H,8,9) |
InChI-Schlüssel |
NBMHHAIVZYVXBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=C1Cl)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B13578403.png)

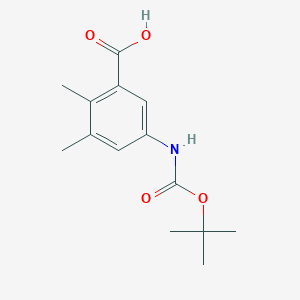
![N-({4-[(dimethylamino)methyl]phenyl}methyl)-4-(trifluoromethyl)benzamide](/img/structure/B13578412.png)
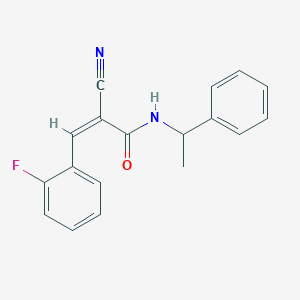
![1-O'-tert-butyl 6a-O-methyl (3aR,6aR)-5-benzylspiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3'-azetidine]-1',6a-dicarboxylate](/img/structure/B13578422.png)
